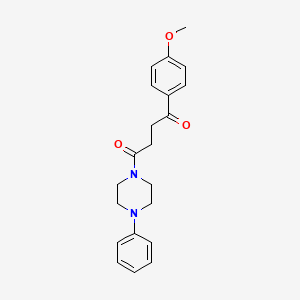

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenylpiperazine moiety, linked through a butane-1,4-dione backbone

Métodos De Preparación

The synthesis of 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of 4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with an appropriate organomagnesium halide to form the corresponding alcohol.

Formation of the Phenylpiperazine Intermediate: Separately, 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.

Coupling of Intermediates: The methoxyphenyl intermediate is then coupled with the phenylpiperazine intermediate using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that derivatives of phenylpiperazine compounds, including 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione, may exhibit antidepressant properties. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that phenylpiperazine derivatives can enhance serotonergic activity, leading to potential therapeutic effects in depression .

Antipsychotic Effects

The compound's structure suggests potential antipsychotic activity. Phenylpiperazine derivatives have been explored for their ability to interact with dopamine receptors, particularly D2 receptors. This interaction is vital for the treatment of psychotic disorders such as schizophrenia. Preclinical studies have demonstrated that certain derivatives can reduce hyperactivity in animal models, indicating their potential as antipsychotic agents .

Neuroprotective Properties

There is emerging evidence that compounds similar to this compound exhibit neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. Such properties make them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring and subsequent functionalization of the butanedione core. Variations in the synthesis process can lead to different derivatives with potentially enhanced pharmacological profiles.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the piperazine ring from appropriate amines and reagents. |

| Step 2 | Alkylation or acylation reactions to introduce the butanedione moiety. |

| Step 3 | Functionalization at the para position of the phenol group to introduce methoxy groups. |

Case Study 1: Antidepressant Efficacy

A study investigating the antidepressant efficacy of related phenylpiperazine derivatives demonstrated significant reduction in depressive-like behaviors in rodent models when administered over a period of two weeks. The study highlighted the importance of dosage and timing for optimal therapeutic effects .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of phenylpiperazine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death and improved cellular viability compared to controls .

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may explain its potential effects on the central nervous system. Additionally, the compound may inhibit certain enzymes or modulate signaling pathways, contributing to its biological activities.

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione can be compared with other piperazine derivatives, such as:

1-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may alter its chemical and biological properties.

1-(4-Methylphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione: Contains a methyl group instead of a methoxy group, potentially affecting its reactivity and interactions.

1-(4-Nitrophenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.

Actividad Biológica

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C23H29N5O2

- Molecular Weight : 407.51 g/mol

- CAS Number : 252964-68-4

- SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and modulation of enzyme activity. The piperazine moiety is known for its role in influencing serotonin and dopamine receptors, which can lead to significant effects on mood and anxiety levels.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound shows affinity for serotonin receptors, potentially influencing mood regulation and anxiety .

- Anticholinesterase Activity : It has been reported to inhibit human acetylcholinesterase, which may contribute to its neuroprotective effects .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic properties. In vivo studies have demonstrated that the compound significantly reduces anxiety-like behaviors in rodent models .

Antitumor Activity

Recent studies have shown that this compound possesses notable anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.01 | Apoptosis induction |

| A549 | 0.03 | Cell cycle arrest |

Study 1: Antidepressant Efficacy

In a controlled study involving mice, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects . The results indicated a dose-dependent response.

Study 2: Anticancer Potential

A recent investigation assessed the compound's effects on human cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment. Results showed a marked reduction in cell viability across multiple concentrations, reinforcing the compound's potential as an anticancer agent .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-19-9-7-17(8-10-19)20(24)11-12-21(25)23-15-13-22(14-16-23)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWFFIRRBZBATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.